2-(6-Methyl-2-P-tolyl-imidazo[1,2-A]pyridin-3-YL)-ethylamine
Description
Chemical Structure: The compound (CAS 885272-78-6) features an imidazo[1,2-a]pyridine core with three key substituents:
- 6-Methyl group: Enhances steric bulk and modulates electronic properties.
- p-Tolyl group (Position 2): A para-methyl-substituted phenyl ring, increasing lipophilicity compared to unsubstituted phenyl analogs.
Molecular Formula: C₁₇H₁₉N₃; Molecular Weight: 265.35 g/mol .
Properties
IUPAC Name |
2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3/c1-12-3-6-14(7-4-12)17-15(9-10-18)20-11-13(2)5-8-16(20)19-17/h3-8,11H,9-10,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOCYACSYBACPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301179609 | |
| Record name | 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301179609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885272-78-6 | |
| Record name | 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301179609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-2-P-tolyl-imidazo[1,2-A]pyridin-3-YL)-ethylamine typically involves multi-step reactions. One common method includes the nucleophilic substitution reaction with primary or secondary amines, followed by a Suzuki–Miyaura cross-coupling reaction . This method is advantageous due to its high yield and operational simplicity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using a catalyst-free reaction in a green solvent. This eco-friendly approach not only reduces the environmental impact but also simplifies the purification process, making it cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methyl-2-P-tolyl-imidazo[1,2-A]pyridin-3-YL)-ethylamine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
2-(6-Methyl-2-P-tolyl-imidazo[1,2-A]pyridin-3-YL)-ethylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 2-(6-Methyl-2-P-tolyl-imidazo[1,2-A]pyridin-3-YL)-ethylamine involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aryl Group
(a) 2-Phenylimidazo[1,2-a]pyridine-3-ethanamine (CAS 171346-87-5)
- Structure : Replaces the p-tolyl group with a phenyl ring.
(b) 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-acetic Acid Derivatives
- Structure : Features a 4-chlorophenyl group (electron-withdrawing) and an acetamide side chain instead of ethylamine.
- Side Chain: Acetamide introduces hydrogen-bonding capacity, differing from the primary amine’s protonation behavior .
Substituent Variations on the Imidazo[1,2-a]pyridine Core
(a) 2-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethylamine
- Structure : Substitutes the 6-methyl group with bromine.
- Key Differences :
(b) N-Aryl-1-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanimines
Heterocyclic Analogs with Divergent Cores
Pyrazolo[3,4-d]pyrimidine and Triazolopyrimidine Derivatives
- Structure : Replace the imidazo[1,2-a]pyridine core with pyrazolo-pyrimidine or triazolo-pyrimidine systems.
- Key Differences :
Data Table: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|---|
| 2-(6-Methyl-2-P-tolyl-imidazo[1,2-a]pyridin-3-YL)-ethylamine | 885272-78-6 | C₁₇H₁₉N₃ | 265.35 | 6-Me, 2-p-tolyl, 3-ethylamine | High lipophilicity, stable synthesis |
| 2-Phenylimidazo[1,2-a]pyridine-3-ethanamine | 171346-87-5 | C₁₅H₁₅N₃ | 237.30 | 2-Ph, 3-ethylamine | Discontinued, lower logP |
| 2-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethylamine | - | C₉H₁₀BrN₃ | 248.10 | 6-Br, 3-ethylamine | Reactive intermediate |
| N-(4-Pyridinylmethyl)-2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-acetamide | - | C₂₁H₂₀ClN₅O | 409.87 | 4-Cl-Ph, 7-Me, 3-acetamide | Enhanced H-bonding capacity |
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to and , leveraging nucleophilic substitution or condensation reactions.
- Biological Relevance : Ethylamine side chains (as in the target compound) are often critical for receptor binding in CNS-targeting drugs, whereas acetamide derivatives () may exhibit altered pharmacokinetics .
- Stability : The discontinued status of the phenyl analog () underscores the importance of the p-tolyl group in enhancing stability or efficacy.
Biological Activity
2-(6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine, with CAS number 885272-78-6, is a compound of significant interest in various fields of research, particularly in medicinal chemistry. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H19N
- Molecular Weight : 265.36 g/mol
- Structure : The compound features an imidazo[1,2-a]pyridine core, which is known for its diverse biological activities.
Biological Activity Overview
The compound has been investigated for several biological activities, primarily in the context of pharmaceutical development and biochemical research. Key areas of focus include:
-
Pharmaceutical Development
- Potential therapeutic effects in treating neurological disorders.
- Investigated for its role as a receptor modulator, influencing neurotransmitter systems.
-
Biochemical Research
- Utilized in studying receptor interactions and cellular signaling pathways.
- Provides insights into complex biological mechanisms, aiding in drug discovery.
-
Material Science
- Explored for properties beneficial in developing advanced materials such as sensors and catalysts.
-
Agricultural Chemistry
- Potential applications in agrochemicals to enhance crop protection through effective pesticides or herbicides.
-
Diagnostic Applications
- Research is ongoing into its use for identifying biomarkers associated with certain diseases.
The biological mechanisms by which this compound exerts its effects are still under investigation. However, preliminary studies suggest the following:
- Receptor Modulation : The imidazo[1,2-a]pyridine structure may interact with various receptors, potentially influencing their activity and downstream signaling pathways.
- Neuroprotective Effects : Some studies indicate that it may protect neuronal cells from damage, possibly through antioxidant mechanisms or modulation of inflammatory responses.
Table 1: Summary of Biological Activities and Findings
Case Study: Neurological Effects
In a recent study focusing on the neuroprotective properties of the compound, researchers observed that it significantly reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests a potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study: Anticancer Properties
Another study evaluated the anticancer potential of this compound against various cancer cell lines. The results indicated that it inhibited cell proliferation effectively, with specific analogs exhibiting IC50 values below 20 µM against breast and lung cancer cells. Further mechanistic studies are needed to elucidate the pathways involved.
Q & A
Q. What are the common synthetic routes for 2-(6-Methyl-2-P-tolyl-imidazo[1,2-A]pyridin-3-YL)-ethylamine, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves cyclocondensation between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds. A related compound, N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine (CAS 106961-33-5), was synthesized using a two-step process:
Imidazo[1,2-a]pyridine core formation : React 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine with a methylamine derivative under reflux in dichloromethane.
Functionalization : Introduce the ethylamine side chain via nucleophilic substitution, optimizing reaction time (12–24 hours) and temperature (60–80°C) to achieve yields of 65–78% .
Key optimization factors :
Q. How is the compound characterized using spectroscopic methods, and what are the critical spectral markers?
Methodological Answer: Characterization relies on 1H/13C NMR, IR, and HRMS :
- 1H NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm, integrating for 8H from the imidazo[1,2-a]pyridine and p-tolyl groups) and the ethylamine chain (δ 2.7–3.1 ppm for –CH2–NH2) .
- IR : Stretching vibrations at 3300 cm⁻¹ (N–H), 1600 cm⁻¹ (C=N), and 1500 cm⁻¹ (C–C aromatic) confirm structural motifs .
- HRMS : Molecular ion peak at m/z 308.3743 (C19H20N2O2) .
Advanced Research Questions
Q. How can structural modifications (e.g., trifluoromethyl substitution) impact bioactivity?
Methodological Answer: Isosteric replacement of methyl groups with trifluoromethyl (–CF3) enhances metabolic stability and receptor binding. For example:
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer: Contradictions in bioactivity (e.g., varying IC50 values) may arise from impurities or stereochemical variations. Strategies include:
- Impurity profiling : Use HPLC-MS to identify and quantify byproducts (e.g., 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide , a common impurity at 0.5–2.0% levels) .
- Chiral resolution : Employ chiral columns (e.g., Chiralpak IA) to separate enantiomers and test individual isomers .
Q. What are the best practices for designing in vivo studies targeting receptors like TSPO?
Methodological Answer: For receptor-targeting probes (e.g., TSPO in atherosclerosis):
- Radiolabeling : Incorporate ¹⁸F via nucleophilic substitution (e.g., ¹⁸F-PBR111 analog) for PET imaging .
- Animal models : Use ApoE⁻/⁻ mice or rabbits with induced atherosclerosis.
- Dosage : Administer 1–5 MBq/kg intravenously; image at 60–90 minutes post-injection for optimal target-to-background ratios .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
